4-(2-butan-2-ylphenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid
Overview
Description
4-(2-butan-2-ylphenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C20H33NO6 and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound [4-(2-sec-butylphenoxy)butyl](3-methoxypropyl)amine oxalate is 383.23078777 g/mol and the complexity rating of the compound is 307. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
This chemical compound's specific applications in scientific research are not directly mentioned in the literature. However, related research on compounds with similar functional groups or structural features offers insights into the potential applications and relevance in various scientific domains. Here are some findings from studies on compounds with similarities that may hint at the broader scientific interest in 4-(2-sec-butylphenoxy)butylamine oxalate:
Polymer Degradation and Stability : Research on combined phenol/hindered amine photo- and thermal stabilizers based on toluene-2,4-diisocyanate explores the synthesis of new stabilizers for polymers, indicating potential applications in enhancing polymer resilience to environmental factors (Mosnáček et al., 2003).
Journal of the American Chemical Society : The study on one-electron oxidation of a hydrogen-bonded phenol demonstrates the intricate mechanisms of electron transfer, suggesting implications for understanding oxidative processes and designing antioxidants (Rhile & Mayer, 2004).
Inorganic Chemistry : Investigations into oxalate-bridged binuclear iron(III) complexes offer insights into the coordination chemistry of iron and its potential for creating novel materials with specific magnetic or catalytic properties (Heidari et al., 2013).
European Journal of Organic Chemistry : Research on site-selective metalation reactions of fluorophenols and (trifluoromethyl)phenols as substrates indicates the value of specific chemical modifications for achieving desired reactivity and selectivity in synthetic chemistry (Marzi et al., 2001).
The Journal of Organic Chemistry : The study on dirhodium-catalyzed phenol and aniline oxidations provides a basis for developing efficient oxidation processes, which are crucial in various chemical synthesis and modification techniques (Ratnikov et al., 2011).
These studies, while not directly related to 4-(2-sec-butylphenoxy)butylamine oxalate, showcase the type of research and potential applications of compounds with similar chemical motifs. They highlight the importance of such compounds in the development of new materials, understanding chemical reactivity, and designing processes for industrial or pharmaceutical applications.
Properties
IUPAC Name |
4-(2-butan-2-ylphenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2.C2H2O4/c1-4-16(2)17-10-5-6-11-18(17)21-15-8-7-12-19-13-9-14-20-3;3-1(4)2(5)6/h5-6,10-11,16,19H,4,7-9,12-15H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPYCCSMURHYIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCCCNCCCOC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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